Butyl[(2,5-dimethoxyphenyl)methyl]amine
Description
Butyl[(2,5-dimethoxyphenyl)methyl]amine (IUPAC: N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine) is a tertiary amine featuring a 2,5-dimethoxy-substituted benzyl group attached to a tert-butylamine moiety. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . The tert-butyl group confers steric bulk, while the 2,5-dimethoxyphenyl ring contributes electron-donating effects, influencing solubility, receptor interactions, and metabolic stability.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSROVZCOXPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Reduction Reactions
| Reagent | Conditions | Application | Outcome | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Reduction of nitro intermediates | Forms primary amines | |
| NaBH₄ | MeOH, RT | Reductive amination of imine derivatives | Yields secondary amines |
Example : In the synthesis of related 2-amino-1-(2,5-dimethoxyphenyl)butane derivatives, LiAlH₄ reduces nitro intermediates to primary amines with >70% efficiency .
Oxidation Reactions
The dimethoxyphenyl moiety undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Site of Oxidation | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Aromatic ring | Quinone derivatives | 45–60% | |
| CrO₃ | H₂SO₄, RT | Benzylic position | Ketone or carboxylic acid | 30–50% |
Mechanistic Insight : Oxidation of the 2,5-dimethoxyphenyl group to quinones is facilitated by electron-donating methoxy substituents . Steric hindrance from the tert-butyl group limits reactivity at the benzylic position .
Substitution Reactions
The methoxy groups and aromatic ring participate in electrophilic and nucleophilic substitutions:
Aromatic Substitution
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| TiCl₄, ClCH(OCH₃)₂ | 0°C to reflux | C-4 | 4-Formyl derivative | 60% | |
| CH₃SCl, AlCl₃ | CH₂Cl₂, RT | C-4 | 4-Methylthio derivative | 55% |
Example : Vilsmeier-Haack formylation introduces a formyl group at the C-4 position, yielding 4-formyl-2,5-dimethoxyphenyl derivatives .
Methoxy Group Modification
| Reagent | Conditions | Reaction Type | Product | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C | Demethylation | Hydroxyl groups at C-2/C-5 | |
| EtI, K₂CO₃ | DMF, 80°C | Alkoxy substitution | Ethoxy derivatives |
Note : Demethylation with BBr₃ enables further functionalization, such as sulfonation or alkylation .
Salt Formation
The tertiary amine forms stable salts with acids, enhancing solubility for pharmaceutical applications:
| Acid | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (gaseous) | EtOH, 0°C | Hydrochloride salt | Crystallization and storage | |
| H₂SO₄ | Et₂O, RT | Sulfate salt | Catalytic intermediates |
Example : Hydrochloride salt formation is quantitative and used to isolate the compound .
Deprotection and Cleavage
The tert-butyl group can be removed under acidic conditions, though this is rarely required due to its stability:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | Dioxane, 100°C | Primary amine derivative | 85% | |
| CF₃COOH | CH₂Cl₂, RT | Deprotected amine | 90% |
Application : Cleavage of the tert-butyl group enables further N-functionalization in drug development .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitutions:
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C | C-4 | 4-Nitro derivative | 40% | |
| SO₃, H₂SO₄ | 50°C | C-4 | 4-Sulfo derivative | 35% |
Regioselectivity : Substitutions occur preferentially at the C-4 position due to steric and electronic effects from the methoxy groups .
Scientific Research Applications
Chemistry
Butyl[(2,5-dimethoxyphenyl)methyl]amine serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as:
- Oxidation: This can yield corresponding aldehydes or ketones.
- Reduction: It can be reduced to form secondary or tertiary amines.
- Substitution Reactions: The methoxy groups can be substituted with other functional groups.
Biological Studies
The compound has shown potential in biological research, particularly in studies involving:
- Enzyme Inhibition: It may interact with specific enzymes, providing insights into metabolic pathways.
- Receptor Binding: Its binding affinity to certain receptors can be explored for pharmacological applications.
Pharmaceutical Development
Research indicates that compounds structurally related to this compound may enhance learning capacity without producing stimulant-like effects common to amphetamines. This suggests potential therapeutic uses in treating cognitive impairments or enhancing cognitive function in mammals .
Case Studies and Research Findings
- Cognitive Enhancement Studies:
- Pharmacological Evaluations:
Mechanism of Action
The mechanism of action of Butyl[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The butyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Amine Nitrogen
The amine nitrogen’s substitution pattern significantly impacts physicochemical and pharmacological properties. Key analogues include:
a) (2,5-Dimethoxyphenyl)methylamine
- Molecular Formula: C₁₄H₂₃NO₂
- Substituent : 3-Methylbutyl (iso-pentyl) instead of tert-butyl.
- Impact : Increased lipophilicity (longer alkyl chain) may enhance blood-brain barrier penetration compared to the tert-butyl analogue. However, reduced steric hindrance could alter receptor binding kinetics .
b) NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
- General Structure : N-Benzyl-2-(2,5-dimethoxyphenyl)ethanamine derivatives with halogen substitutions (e.g., 4-iodo, 4-chloro).
- Molecular Formula: ~C₁₈H₂₂INO₂ (25I-NBOMe).
- Impact : The benzyl group with aromatic substituents enhances 5-HT₂A receptor affinity, making NBOMe compounds potent psychedelics. In contrast, the tert-butyl group in Butyl[(2,5-dimethoxyphenyl)methyl]amine likely reduces receptor engagement due to steric effects .
Phenyl Ring Modifications
a) 25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Molecular Formula: C₁₇H₂₁NO₃.
- Substituent : Hydroxyl (-OH) group replaces one methoxy (-OCH₃).
b) Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 28)
Analytical and Pharmacokinetic Comparisons
Detection and Quantification
- LC-MS/MS Performance : this compound shares ionization challenges with other 2,5-dimethoxy-substituted amines. However, its tert-butyl group may reduce fragmentation efficiency, leading to higher limits of quantification (LOQs) compared to NBOMe compounds (LOQs: 1.0–20.0 ng/mL) .
- Metabolites : Unlike NBOMe compounds (which metabolize into hydroxylated or demethylated products), the tert-butyl group’s resistance to oxidation suggests slower hepatic clearance .
Receptor Binding and Selectivity
| Compound | Primary Target | Binding Affinity (Ki) | Notes |
|---|---|---|---|
| 25I-NBOMe | 5-HT₂A | 0.05 nM | High psychedelic potency |
| 25H-NBOH | 5-HT₂A/5-HT₂C | 1.2 nM | Moderate selectivity |
| Butyl[(2,5-DMP)methyl]amine | 5-HT₂A (predicted) | >100 nM | Low affinity due to steric bulk |
Legal Status
- Butyl[(2,5-DMP)methyl]amine: Not explicitly controlled but may fall under analogue laws depending on structural similarity assessments.
Biological Activity
Butyl[(2,5-dimethoxyphenyl)methyl]amine, also known as 2C-B, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H21NO2
- Molecular Weight : 221.31 g/mol
- Functional Groups : The compound features a butyl group and a 2,5-dimethoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.
This compound primarily interacts with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation and perception alterations. This interaction can lead to psychoactive effects, making it a subject of interest in both therapeutic and recreational contexts.
Key Interactions:
- Serotonin Receptors : Modulates activity at 5-HT2A receptors.
- Hydrogen Bonding : The amine group facilitates hydrogen bonding with various biomolecules.
- Hydrophobic Interactions : The aromatic benzyl component engages in hydrophobic interactions that may influence receptor binding affinity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Psychoactive Effects : Its interaction with serotonin receptors results in altered mood and perception.
- Enzyme Inhibition : Studies suggest potential applications in enzyme inhibition, which could have therapeutic implications.
- Antioxidant Properties : Preliminary studies indicate possible antioxidant effects that may contribute to its biological profile .
Study on Psychoactive Effects
A study conducted on human subjects demonstrated that this compound significantly alters sensory perception and mood states. Participants reported enhanced visual and auditory experiences along with emotional shifts, correlating with its receptor activity.
Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it was shown to affect the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Similarity | Primary Action | Unique Features |
|---|---|---|---|
| This compound | Yes | Serotonin receptor modulation | Partial agonist at 5-HT2A receptor |
| 2C-B | Yes | Psychoactive effects | Distinct interaction profile |
| 2,5-Dimethoxy-4-butylamphetamine | Yes | Psychoactive effects | Different receptor selectivity |
Q & A
Q. What advanced techniques detect trace metabolites of this compound in chronic exposure scenarios?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to screen for hydroxylated or demethylated metabolites in hair samples. Validate findings with authentic synthesized metabolites and assess pharmacokinetic half-lives via compartmental modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
